2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide
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Overview
Description
“2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide” is a chemical compound . It is also known as metcamifen . It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function .
Molecular Structure Analysis
The molecular structure of “this compound” involves a benzamide core with a methoxy group at the 2-position and a phenyl-piperidinyl group at the N-position .Chemical Reactions Analysis
The metabolism of similar compounds can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Safety and Hazards
Mechanism of Action
- Its potent activity is observed against Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium, Listeria monocytogenes, and Bacillus subtilis .
- The rapid time-kill kinetics of S. aureus strains indicate that SMR000141415 promotes membrane permeabilization, possibly allowing self-promoted uptake into the cytosol .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of neurotransmitters. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or modulating their activity. For instance, it may inhibit enzymes like monoamine oxidase, which is involved in the breakdown of neurotransmitters, leading to altered levels of these chemicals in the brain .
Cellular Effects
The effects of 2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the signaling pathways involved in cell growth and differentiation, potentially leading to changes in cell proliferation rates. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins .
Molecular Mechanism
At the molecular level, 2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as receptors or enzymes. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity. Additionally, it can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites that could have different biological activities. Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels or influencing cell signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as hydroxylation, dealkylation, and conjugation, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are crucial for the compound’s clearance and can influence its overall biological activity .
Transport and Distribution
The transport and distribution of 2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate its distribution to various tissues, influencing its overall pharmacokinetics .
Subcellular Localization
The subcellular localization of 2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be found in the cytoplasm, where it can interact with enzymes or other proteins involved in metabolic processes .
Properties
IUPAC Name |
2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-8-4-3-7-17(18)19(22)20-15-9-11-16(12-10-15)21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQRIMAIGHZUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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